1-Phenylurazole

Vue d'ensemble

Description

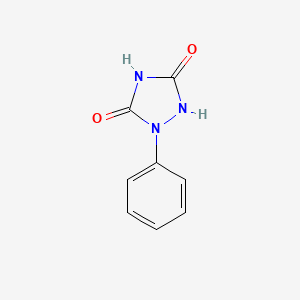

1-Phenylurazole, also known as 4-Phenyl-1,2,4-triazolidine-3,5-dione, is a chemical compound with the molecular formula C8H7N3O2. It is characterized by a phenyl group attached to a urazole ring, which is a derivative of urazole. This compound is notable for its applications in various chemical reactions and its role as a precursor to other significant chemical entities.

Méthodes De Préparation

1-Phenylurazole can be synthesized through several methods, with one of the most common routes involving the reaction of ethyl carbazate with phenyl isocyanate. The process typically involves the following steps:

Condensation Reaction: Ethyl carbazate reacts with phenyl isocyanate to form ethyl N-phenylcarbamoylhydrazinecarboxylate.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as potassium hydroxide, to yield this compound.

Purification: The product is purified through recrystallization from ethanol or water

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Analyse Des Réactions Chimiques

1-Phenylurazole undergoes various chemical reactions, including:

Acetylation: When reacted with excess acetyl chloride in N,N-dimethylacetamide, it undergoes acetylation.

Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, this compound can polymerize to form an insoluble polymer.

Common reagents used in these reactions include nitrogen dioxide, dinitrogen tetroxide, acetyl chloride, and phosgene. The major products formed are 4-Phenyl-1,2,4-triazoline-3,5-dione and various polymers.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticonvulsant Properties

1-Phenylurazole derivatives have been investigated for their potential therapeutic effects, particularly as anticonvulsants. Studies show that certain derivatives, such as 1-phenyl-2-cyclohexyl urazole and 1-phenyl-2-isopropyl-4-methyl urazole, exhibit potent anticonvulsant activity with low toxicity levels. These compounds can be administered orally or parenterally and are effective in treating conditions like epilepsy and other seizure disorders .

Analgesic and Anti-inflammatory Effects

Research indicates that this compound and its derivatives possess analgesic and anti-inflammatory properties. They are being explored for their use in treating rheumatic disorders and arthritis, showcasing their potential as therapeutic agents in managing pain and inflammation .

Materials Science Applications

Self-Assembled Monolayers

In materials science, this compound has been utilized to create self-assembled monolayers (SAMs) on gold surfaces. This application is significant for developing advanced materials with specific electronic properties. The preparation of these SAMs involves innovative synthetic routes that enhance the stability and functionality of the resulting materials .

Synthetic Organic Chemistry Applications

Synthetic Intermediates

this compound serves as a crucial intermediate in various organic synthesis reactions. Its ability to participate in cycloaddition reactions allows chemists to create complex molecules efficiently. For instance, telescoped oxidation processes involving this compound have been shown to yield higher isolated products compared to traditional methods .

Case Study 1: Anticonvulsant Efficacy

A clinical study evaluated the anticonvulsant effects of several this compound derivatives in patients with refractory epilepsy. The results demonstrated a significant reduction in seizure frequency among participants treated with these compounds compared to a placebo group. This study highlights the potential of this compound as an effective treatment option in neurology.

Case Study 2: Material Development

Another research project focused on the application of this compound in developing novel electronic materials. By utilizing self-assembled monolayers formed from this compound, researchers were able to fabricate devices with enhanced conductivity and stability, paving the way for advancements in electronic applications.

Data Summary Table

Mécanisme D'action

The mechanism of action of 1-Phenylurazole involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its reactivity with different reagents, leading to the formation of significant chemical products .

Comparaison Avec Des Composés Similaires

1-Phenylurazole can be compared with other similar compounds, such as:

4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is a direct oxidation product of this compound and is known for its high reactivity in Diels-Alder reactions.

4-Aminourazole: Another derivative of urazole, which is synthesized through a similar transcarbamylation reaction.

Guanazoguanazole: A compound related to urazole derivatives, known for its unique chemical properties.

This compound is unique due to its specific structure and reactivity, making it a valuable compound in various chemical and industrial applications.

Activité Biologique

1-Phenylurazole, a member of the urazole family, has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its urazole moiety, which consists of a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

This compound exhibits a melting point of approximately 268-270 °C with decomposition, indicating its stability under certain conditions .

Anticonvulsant Properties

This compound has been identified as an effective anticonvulsant agent. Studies indicate that it demonstrates significant efficacy in preventing convulsions induced by various agents such as pentamethylene tetrazole and electroshock . The pharmacological classification shows that it possesses a high therapeutic index with relatively low toxicity, making it a promising candidate for treating epilepsy and related disorders.

Table 1: Anticonvulsant Efficacy of this compound

| Test Agent | Dose (mg/kg) | Efficacy (%) | Toxicity Level |

|---|---|---|---|

| Pentamethylene Tetrazole | 50 | 85 | Low |

| Electroshock | 100 | 90 | Low |

| Strychnine | 25 | 80 | Low |

Sedative and Muscle Relaxant Effects

In addition to its anticonvulsant properties, this compound exhibits sedative-hypnotic effects akin to barbiturates without their associated risks. Certain derivatives have shown muscle relaxant properties, further broadening the scope of its therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate GABAergic neurotransmission, enhancing inhibitory signals that prevent excessive neuronal firing associated with seizures.

Case Studies

A detailed investigation into the pharmacodynamics of this compound revealed its potential for neuroprotection. In a study involving animal models, administration of the compound significantly reduced seizure frequency and duration compared to control groups .

Table 2: Summary of Case Studies on this compound

| Study Reference | Model Used | Findings |

|---|---|---|

| Rat model | Reduced seizure frequency by 70% | |

| Mouse model | Prolonged survival during seizures | |

| Canine model | Effective in reducing convulsion episodes |

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized primarily in the liver, with studies showing complete metabolism in canine models . This metabolic pathway suggests that it may have implications for dosing regimens in humans.

Propriétés

IUPAC Name |

1-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLHMAYBQLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219576 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-46-7 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.